Crystal Structure Confirmation: Unique Solid-State Conformation vs. Solution-Phase Analogs
The three-dimensional structure of CAS 2034524-13-3 has been unambiguously determined by single-crystal X-ray diffraction, with the dataset deposited as CCDC 2360174 [1]. This experimental structure provides precise bond lengths, bond angles, and torsional parameters for the 4-phenyl-1,2,3-triazole-azetidine-pyrrole scaffold, enabling accurate molecular docking and pharmacophore modeling. In contrast, the closest structural analog, 2-pyrrol-1-yl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone (CAS 2034269-66-2), which lacks the 4-phenyl substituent, has no publicly deposited crystal structure, precluding direct conformational comparison [2].
| Evidence Dimension | Solid-state molecular conformation |
|---|---|
| Target Compound Data | CCDC 2360174; full 3D coordinates, cell parameters, space group available |
| Comparator Or Baseline | CAS 2034269-66-2 (de-phenyl analog): no crystal structure available in CSD |
| Quantified Difference | Presence vs. absence of experimentally determined conformation; enabling vs. non-enabling for structure-based design |
| Conditions | Single-crystal X-ray diffraction; CCDC deposition |
Why This Matters
A verified crystal structure is prerequisite for structure-based drug design (SBDD) and reliable computational modeling; procurement of CAS 2034524-13-3 provides access to this experimentally validated conformational data, unlike its de-phenyl analog.
- [1] Gurram, D. P.; Marri, G.; Jothimani, N.; Chen, Y.; Lin, Y. CCDC 2360174: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre, 2024. View Source
- [2] Kuujia. 2-Pyrrol-1-yl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone (CAS 2034269-66-2). No crystallographic data reported. View Source
